Ethanone, 1-[2-hydroxy-4-(1-methylethenyl)cyclopentyl]-, [1R-(1alpha,2alpha,4alpha)]- Ethanone, 1-[2-hydroxy-4-(1-methylethenyl)cyclopentyl]-, [1R-(1alpha,2alpha,4alpha)]-
Brand Name: Vulcanchem
CAS No.: 182700-04-5
VCID: VC0065351
InChI: InChI=1S/C10H16O2/c1-6(2)8-4-9(7(3)11)10(12)5-8/h8-10,12H,1,4-5H2,2-3H3/t8-,9-,10-/m0/s1
SMILES: CC(=C)C1CC(C(C1)O)C(=O)C
Molecular Formula: C10H16O2
Molecular Weight: 168.236

Ethanone, 1-[2-hydroxy-4-(1-methylethenyl)cyclopentyl]-, [1R-(1alpha,2alpha,4alpha)]-

CAS No.: 182700-04-5

Main Products

VCID: VC0065351

Molecular Formula: C10H16O2

Molecular Weight: 168.236

Ethanone, 1-[2-hydroxy-4-(1-methylethenyl)cyclopentyl]-, [1R-(1alpha,2alpha,4alpha)]- - 182700-04-5

CAS No. 182700-04-5
Product Name Ethanone, 1-[2-hydroxy-4-(1-methylethenyl)cyclopentyl]-, [1R-(1alpha,2alpha,4alpha)]-
Molecular Formula C10H16O2
Molecular Weight 168.236
IUPAC Name 1-[(1R,2S,4S)-2-hydroxy-4-prop-1-en-2-ylcyclopentyl]ethanone
Standard InChI InChI=1S/C10H16O2/c1-6(2)8-4-9(7(3)11)10(12)5-8/h8-10,12H,1,4-5H2,2-3H3/t8-,9-,10-/m0/s1
Standard InChIKey PKPPLNVUIHXPEI-GUBZILKMSA-N
SMILES CC(=C)C1CC(C(C1)O)C(=O)C
Synonyms Ethanone, 1-[2-hydroxy-4-(1-methylethenyl)cyclopentyl]-, [1R-(1alpha,2alpha,4alpha)]-
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator